3-Methyl-5-p-tolyl-isoxazole-4-carbaldehyde
CAS No.: 1208081-78-0
Cat. No.: VC2690518
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1208081-78-0 |
|---|---|
| Molecular Formula | C12H11NO2 |
| Molecular Weight | 201.22 g/mol |
| IUPAC Name | 3-methyl-5-(4-methylphenyl)-1,2-oxazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C12H11NO2/c1-8-3-5-10(6-4-8)12-11(7-14)9(2)13-15-12/h3-7H,1-2H3 |
| Standard InChI Key | PVTGUFCRIFLISC-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=C(C(=NO2)C)C=O |
| Canonical SMILES | CC1=CC=C(C=C1)C2=C(C(=NO2)C)C=O |
Introduction
3-Methyl-5-p-tolyl-isoxazole-4-carbaldehyde is a synthetic organic compound belonging to the isoxazole class, which is known for its diverse biological activities and applications in medicinal chemistry. This compound, with the CAS number 1208081-78-0, features a molecular formula of C12H11NO2 and a molecular weight of approximately 201.22 g/mol . It is often used as a building block in the synthesis of more complex molecules due to its reactive aldehyde group.
Synthesis and Preparation
The synthesis of 3-Methyl-5-p-tolyl-isoxazole-4-carbaldehyde typically involves multi-step organic reactions. These may include condensation reactions, cyclization, and subsequent functional group modifications to introduce the aldehyde group. The choice of solvents, catalysts, and reaction conditions is crucial for optimizing yield and purity.
Research Findings and Future Directions
Research on isoxazole derivatives highlights their versatility in drug development. For instance, isoxazoles have been studied for their COX-2 inhibitory activity, which is relevant to anti-inflammatory therapies . Future research on 3-Methyl-5-p-tolyl-isoxazole-4-carbaldehyde could focus on exploring its potential as a building block for synthesizing compounds with specific biological targets, such as enzymes or receptors involved in disease pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume